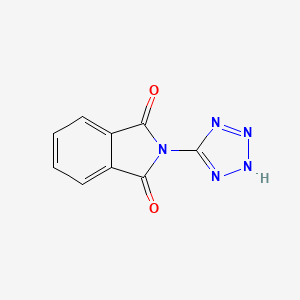

N-(1H-Tetrazol-5-yl)phthalimide

Description

Contextualization of Phthalimide (B116566) Derivatives in Organic Chemistry and Materials Science

Phthalimides, also known as isoindole-1,3-diones, are a well-established class of organic compounds characterized by a five-membered ring containing two carbonyl groups attached to a nitrogen atom, fused to a benzene (B151609) ring. rsc.orgwikipedia.org First utilized in organic synthesis by Siegmund Gabriel in 1887, the phthalimide moiety has become a cornerstone in the synthesis of primary amines through the Gabriel synthesis. rsc.orgorganic-chemistry.org In this method, potassium phthalimide is N-alkylated with an alkyl halide, followed by the liberation of the primary amine, often using hydrazine (B178648). wikipedia.orgorganic-chemistry.org This application is particularly valuable in peptide synthesis, where the phthalimide group serves as an effective protecting group for amines, preventing racemization. wikipedia.orgorganic-chemistry.org

Beyond their role as synthetic intermediates, phthalimide derivatives exhibit a vast range of biological activities, making them "privileged scaffolds" in medicinal chemistry. nih.gov Molecules incorporating the phthalimide structure have demonstrated anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and anti-HIV activities. rsc.orgbiomedgrid.com Prominent examples of phthalimide-based drugs include thalidomide (B1683933) and apremilast, used for treating conditions like myeloma and psoriasis. rsc.orgwikipedia.org

In the realm of materials science, the rigid and planar structure of the phthalimide unit is leveraged in the creation of high-performance polymers and dyes. rsc.org Phthalimide-based polymers often exhibit exceptional thermal stability and mechanical strength, finding use in the aerospace and electronics industries. vulcanchem.com Furthermore, certain phthalimide derivatives have been investigated as electrochromic materials, which change color upon electrochemical reduction, indicating their potential in smart window technology and displays. nih.govmdpi.com Their utility also extends to agriculture, where derivatives like Folpet are used as commercial fungicides. wikipedia.org

Overview of Tetrazole Chemistry and its Significance in Heterocyclic Compound Synthesis

Tetrazoles are a class of five-membered heterocyclic compounds containing one carbon and four nitrogen atoms. numberanalytics.comfiveable.me This high nitrogen content imparts unique chemical properties, including high thermal stability and a planar, aromatic structure with a delocalized π-electron system. numberanalytics.com Tetrazoles can exist in different tautomeric forms, primarily the 1H- and 2H-isomers, with the 1H-tautomer generally being more stable in the solid phase. wikipedia.org

The most significant role of the tetrazole ring in medicinal chemistry is as a bioisostere for the carboxylic acid group. fiveable.menumberanalytics.comacs.org The pKa of 5-substituted 1H-tetrazoles (typically ranging from 4 to 6) is comparable to that of carboxylic acids, allowing them to act as proton donors at physiological pH. fiveable.menumberanalytics.com This substitution can enhance a drug molecule's metabolic stability, lipophilicity, and pharmacokinetic profile. numberanalytics.comacs.org Consequently, over 20 FDA-approved drugs contain a tetrazole moiety. acs.orgnih.gov

The synthesis of tetrazoles has evolved significantly since their discovery. numberanalytics.com The most common method involves the [3+2] cycloaddition reaction between a nitrile and an azide (B81097), often using catalysts to improve efficiency and safety. nih.govscielo.br This versatility allows for the creation of a wide array of substituted tetrazoles. nih.govorganic-chemistry.org

In materials science, the high nitrogen content of tetrazoles makes them suitable for developing energetic materials, such as propellants and environmentally benign gas generators for applications like automotive airbags. numberanalytics.comacs.org They also serve as ligands in coordination chemistry, forming stable complexes with various metal ions. numberanalytics.comfiveable.me

Genesis and Evolution of N-(1H-Tetrazol-5-yl)phthalimide: A Historical Perspective

The synthesis of this compound is achieved through the condensation reaction of 5-aminotetrazole (B145819) and phthalic anhydride (B1165640). This reaction connects the amino group of the tetrazole ring to the dicarbonyl system of the phthalic anhydride, forming the characteristic imide linkage.

The evolution of research on this specific molecule has been driven by the desire to combine the beneficial properties of both its constituent parts. The phthalimide moiety provides a rigid, hydrophobic scaffold known for its role in biologically active molecules and stable polymers, while the tetrazole ring offers bioisosterism, metabolic stability, and high nitrogen content. nih.govvulcanchem.com Research has thus focused on exploring how this unique combination translates into functional applications in agrochemicals and polymer science. vulcanchem.com

Scope and Significance of Academic Research on this compound

Academic and industrial research into this compound has focused primarily on its utility as a precursor and functional molecule in materials science and agrochemistry. The compound itself is considered a fine chemical intermediate for producing more complex molecules. vulcanchem.com

In agrochemical research, this compound serves as a building block for novel antifungal agents. vulcanchem.com The mechanism of action for these derivatives is thought to involve the inhibition of ergosterol (B1671047) biosynthesis, an essential component of fungal cell membranes, leading to disruption of the cell wall. vulcanchem.com

In polymer science, the molecule's inherent rigidity and thermal stability, conferred by the phthalimide unit, make it a candidate for synthesizing high-performance polymers. vulcanchem.com These polyimides are valued for their ability to withstand high temperatures (often exceeding 400°C) and their robust mechanical properties, which are critical for applications in the aerospace and electronics industries. vulcanchem.com

Furthermore, analytical methods have been developed for this compound, such as its separation and analysis by reverse-phase high-performance liquid chromatography (HPLC). sielc.com The development of such methods is crucial for quality control in its synthesis and for studying its behavior in various applications, including potential pharmacokinetic studies. sielc.com

Physicochemical Properties of this compound

The following table summarizes key physicochemical properties of the compound.

| Property | Value | Reference |

| CAS Number | 57328-14-0 | |

| Molecular Formula | C₉H₅N₅O₂ | |

| Molecular Weight | 215.17 g/mol | |

| Density | 1.724 g/cm³ | |

| Boiling Point | 542.2°C at 760 mmHg | |

| Melting Point | Decomposes at 260–262°C | vulcanchem.com |

| Solubility | Limited in water; Soluble in polar aprotic solvents (e.g., DMF, DMSO) | vulcanchem.com |

Structure

3D Structure

Properties

CAS No. |

57328-14-0 |

|---|---|

Molecular Formula |

C9H5N5O2 |

Molecular Weight |

215.17 g/mol |

IUPAC Name |

2-(2H-tetrazol-5-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C9H5N5O2/c15-7-5-3-1-2-4-6(5)8(16)14(7)9-10-12-13-11-9/h1-4H,(H,10,11,12,13) |

InChI Key |

VZAWSUSSSSJKNW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NNN=N3 |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Investigations in the Synthesis of N 1h Tetrazol 5 Yl Phthalimide

Elucidation of Key Mechanistic Steps in Phthalimide (B116566) Formation

The formation of the phthalimide ring in N-(1H-Tetrazol-5-yl)phthalimide proceeds through a nucleophilic acyl substitution reaction. The key reactant, 5-aminotetrazole (B145819), possesses a nucleophilic exocyclic amino group that attacks the electrophilic carbonyl carbons of phthalic anhydride (B1165640). researchgate.net

The generally accepted mechanism for this type of condensation reaction involves the following steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amino group of 5-aminotetrazole on one of the carbonyl carbons of phthalic anhydride. This forms a tetrahedral intermediate.

Ring Opening: The tetrahedral intermediate collapses, leading to the opening of the anhydride ring and the formation of a phthalamic acid derivative, which in this case is N-(1H-tetrazol-5-yl)phthalamic acid.

Intramolecular Cyclization and Dehydration: Under the influence of heat, the carboxylic acid and amide functionalities of the phthalamic acid intermediate undergo an intramolecular condensation. youtube.com The amide nitrogen attacks the carboxylic acid carbonyl group, forming another tetrahedral intermediate. Subsequent elimination of a water molecule leads to the formation of the stable five-membered phthalimide ring, yielding the final product, this compound.

This sequence is analogous to the general synthesis of phthalimides from primary amines and phthalic anhydride. nih.gov The reaction is often carried out at elevated temperatures to facilitate the final dehydration step. youtube.com

Detailed Analysis of Tetrazole Ring Formation Mechanisms

The tetrazole ring itself is a stable, aromatic five-membered heterocycle containing four nitrogen atoms. nih.gov While the synthesis of this compound typically starts from pre-formed 5-aminotetrazole, understanding the formation of this precursor is crucial. The most common and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097), typically sodium azide. nih.gov

For the formation of 5-aminotetrazole, the starting nitrile is cyanamide (B42294). The proposed mechanism involves:

Activation of Cyanamide: In the presence of an acid, the nitrogen atom of the cyano group in cyanamide is protonated, increasing the electrophilicity of the carbon atom.

Nucleophilic Attack of Azide: The azide ion (N₃⁻) then acts as a nucleophile, attacking the activated carbon atom of the cyanamide.

Intramolecular Cyclization: The resulting linear intermediate undergoes an intramolecular cyclization to form the tetrazole ring.

Proton Transfer: A series of proton transfers leads to the final, stable aromatic 5-aminotetrazole.

Various catalysts and reaction conditions can be employed to promote this reaction and improve yields. google.com It is important to note that 5-aminotetrazole can exist in different tautomeric forms, with the 1H- and 2H-tautomers being the most common. nih.gov In solution, the 1H-tautomer is generally the predominant form. nih.gov

Role of Catalysis and Reaction Conditions in Mechanistic Control

The synthesis of this compound from 5-aminotetrazole and phthalic anhydride can be influenced by catalysts and specific reaction conditions.

For Phthalimide Formation:

Thermal Conditions: As mentioned, heat is often sufficient to drive the intramolecular cyclization and dehydration of the phthalamic acid intermediate. youtube.com

Acid Catalysis: The presence of an acid catalyst can protonate the carbonyl oxygen of the carboxylic acid group in the phthalamic acid intermediate, making the carbonyl carbon more electrophilic and facilitating the intramolecular attack by the amide nitrogen. Glacial acetic acid is a common solvent and catalyst for such reactions. ajol.info

Base Catalysis: While less common for this specific transformation, in related acylation reactions, a base can be used to deprotonate the nucleophile, increasing its reactivity. ed.ac.uknih.gov However, in the case of 5-aminotetrazole, which is itself a weak base, the reaction with phthalic anhydride typically proceeds without the need for an additional base.

For Tetrazole Formation (of the precursor):

Lewis and Brønsted Acids: The synthesis of 5-substituted tetrazoles from nitriles and sodium azide is often catalyzed by Lewis acids (e.g., ZnCl₂, AlCl₃) or Brønsted acids. These catalysts activate the nitrile group towards nucleophilic attack by the azide. google.com

Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF are commonly used.

The table below summarizes the role of various catalysts in related synthesis.

| Catalyst Type | Role in Phthalimide/Tetrazole Formation | Example |

| Brønsted Acid | Activates carbonyl groups, facilitates dehydration. | Acetic Acid ajol.info |

| Lewis Acid | Activates nitrile group for cycloaddition. | Zinc Chloride google.com |

| Thermal | Promotes intramolecular cyclization and dehydration. | High Temperature youtube.com |

Computational Mechanistic Studies (e.g., Transition State Analysis)

Transition State Analysis:

A key aspect of computational mechanistic studies is the identification and characterization of transition states. For the formation of this compound, computational analysis could be applied to:

Phthalimide Ring Formation:

Calculate the activation energy barriers for the initial nucleophilic attack of 5-aminotetrazole on phthalic anhydride.

Model the transition state for the intramolecular cyclization of the phthalamic acid intermediate, providing insight into the energetics of the ring-closing step.

Analyze the transition state for the final dehydration step to form the imide ring.

Tetrazole Ring Formation (of the precursor):

Investigate the transition state for the [3+2] cycloaddition of the azide ion to cyanamide.

Compare the energies of different possible transition states to understand the regioselectivity of the reaction.

Other Computational Insights:

Tautomer Stability: Computational methods can be used to determine the relative stabilities of the different tautomers of 5-aminotetrazole and how their populations might be affected by the reaction environment. researchgate.net

Catalyst Effects: The role of catalysts can be modeled by including the catalyst molecule in the calculations and determining how it lowers the activation energy of the transition states.

The table below illustrates the potential applications of computational studies for this reaction.

| Computational Method | Application to this compound Synthesis |

| Density Functional Theory (DFT) | Calculation of ground state and transition state geometries and energies. |

| Transition State Search Algorithms | Identification of the structures of the transition states for each mechanistic step. |

| Frequency Calculations | Characterization of stationary points as minima or transition states and calculation of zero-point vibrational energies. |

| Intrinsic Reaction Coordinate (IRC) | Confirmation that a transition state connects the correct reactants and products. |

Although specific data for this compound is not available, the principles of these computational methods are well-established and could provide significant insights into the reaction mechanisms. nih.gov

Spectroscopic and Structural Elucidation of N 1h Tetrazol 5 Yl Phthalimide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Analysis of ¹H and ¹³C NMR spectra, supported by two-dimensional techniques, provides unambiguous evidence for the structure of N-(1H-Tetrazol-5-yl)phthalimide.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the phthalimide (B116566) group and the tetrazole ring. The phthalimide moiety displays a symmetric set of signals in the aromatic region of the spectrum. These typically appear as two multiplets, integrating to two protons each, due to the ortho-coupling between adjacent protons. rsc.org For related N-substituted phthalimides, these aromatic protons resonate at approximately 7.8-8.0 ppm. rsc.orgchemicalbook.com

The tetrazole ring contains a single N-H proton. The chemical shift of this proton can be highly variable and is often broad, appearing over a wide range from 5 to 13 ppm, depending on the solvent, concentration, and temperature. youtube.com This variability is due to proton exchange and hydrogen bonding. In DMSO-d₆, the imide proton of unsubstituted phthalimide appears far downfield around 11.4 ppm, and a similar downfield shift could be anticipated for the tetrazole N-H proton in this compound. chemicalbook.com

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phthalimide (aromatic) | ~7.8 - 8.0 | Multiplet | 4H |

| Tetrazole (N-H) | Broad, variable (e.g., >10 ppm) | Singlet (broad) | 1H |

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbons, the aromatic carbons of the phthalimide ring, and the single carbon of the tetrazole ring.

The two equivalent carbonyl carbons of the phthalimide group are expected to resonate significantly downfield, typically in the range of 165-168 ppm. rsc.orgresearchgate.net The aromatic carbons of the phthalimide ring produce signals in the 123-135 ppm region. rsc.org Due to the molecule's symmetry, two signals are expected for the protonated aromatic carbons and one for the quaternary carbons to which the imide group is attached. The carbon atom of the tetrazole ring is also a key indicator, expected to appear in the range of 140-155 ppm, depending on the substitution and tautomeric form.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Phthalimide (C=O) | ~165 - 168 |

| Phthalimide (Aromatic C-H) | ~123 - 135 |

| Phthalimide (Aromatic Quaternary C) | ~131 - 134 |

| Tetrazole (C5) | ~140 - 155 |

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments would offer deeper structural insights and confirm assignments. researchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, it would show a clear correlation between the adjacent aromatic protons of the phthalimide ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the aromatic proton signals in the ¹H spectrum to their corresponding carbon signals in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are bonded. It could provide information on the preferred conformation of the molecule in solution, specifically the spatial relationship between the phthalimide and tetrazole rings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show prominent absorption bands corresponding to the imide and tetrazole moieties. mdpi.com

The most distinct features for the phthalimide group are the carbonyl (C=O) stretching vibrations. Cyclic imides typically show two C=O bands due to symmetric and asymmetric stretching. These are expected to appear in the region of 1700-1800 cm⁻¹. raco.cat Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region.

The tetrazole ring contributes several characteristic bands. A broad absorption due to N-H stretching is expected in the 3000-3400 cm⁻¹ range, which may overlap with aromatic C-H signals. Ring stretching vibrations (C=N, N=N) of the tetrazole heterocycle typically occur in the 1400-1600 cm⁻¹ region. nii.ac.jp

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (ν, cm⁻¹) |

| Tetrazole N-H | Stretch | 3000 - 3400 (broad) |

| Aromatic C-H | Stretch | > 3000 |

| Imide C=O | Asymmetric & Symmetric Stretch | 1700 - 1800 |

| Aromatic/Tetrazole C=C, C=N | Ring Stretch | 1400 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, thereby confirming the molecular weight and offering clues about the structure. The molecular formula of this compound is C₉H₅N₅O₂, corresponding to a molecular weight of approximately 215.17 g/mol . chemsrc.com

In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at m/z 216. The fragmentation pattern observed in tandem MS (MS/MS) would be highly characteristic. The tetrazole moiety is known to undergo specific fragmentation pathways, most notably the loss of a neutral nitrogen molecule (N₂, 28 Da) or hydrazoic acid (HN₃, 43 Da). lifesciencesite.com The loss of HN₃ from the [M+H]⁺ ion is a common pathway for 1H-tetrazoles in positive ion mode. lifesciencesite.com

The phthalimide group also produces characteristic fragments. Cleavage of the N-C bond between the two rings could lead to the formation of a phthalimide radical cation (m/z 147) or related fragments. raco.cat Further fragmentation of the phthalimide structure often results in the loss of carbon monoxide (CO) to yield ions at m/z 104 and m/z 76. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural evidence by determining the precise arrangement of atoms in a single crystal. While the specific crystal structure for this compound is not publicly available, analysis of related structures allows for a detailed prediction of its solid-state features.

The structure would consist of the planar phthalimide ring system connected to the planar 1H-tetrazole ring. nii.ac.jpmdpi.com A key structural parameter would be the dihedral angle between the planes of these two rings.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. For this compound, with a molecular formula of C₉H₅N₅O₂, the theoretical elemental composition can be calculated based on its atomic constituents. These calculated values serve as a benchmark against which experimentally determined values are compared, typically allowing for a deviation of ±0.4% to account for experimental variances.

The synthesis of this compound is generally achieved through the reaction of 5-aminotetrazole (B145819) with phthalic anhydride (B1165640). chemsrc.com The purity and identity of the resulting product are paramount, and elemental analysis provides the first line of evidence for its successful synthesis.

A typical presentation of elemental analysis data compares the calculated (Calc.) percentages of carbon (C), hydrogen (H), and nitrogen (N) with the experimentally found (Found) values.

Table 1: Elemental Analysis Data for this compound

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 50.24 | Data not available in search results |

| Hydrogen (H) | 2.34 | Data not available in search results |

| Nitrogen (N) | 32.55 | Data not available in search results |

The close correlation between the calculated and found percentages for carbon, hydrogen, and nitrogen would provide strong evidence for the formation of the target compound with a high degree of purity. For instance, in the characterization of a related tetrazole derivative, 2,2,3,3,4,4,4-heptafluoro-N-[4-(1H-tetrazol-5-ylmethyl)phenyl]butanamide, the elemental analysis showed found values of C, 38.78%; H, 2.41%; N, 18.76%, which were in close agreement with the calculated values of C, 38.83%; H, 2.17%; N, 18.86%. google.com This illustrates the precision of the technique and its importance in structural verification.

Theoretical and Computational Studies on N 1h Tetrazol 5 Yl Phthalimide and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in modern chemistry for elucidating the electronic properties and predicting the reactivity of molecules. These methods, grounded in the principles of quantum mechanics, provide detailed information about molecular geometry, orbital energies, and electron distribution.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govnih.gov It offers a balance between accuracy and computational cost, making it suitable for studying complex systems like N-(1H-Tetrazol-5-yl)phthalimide. nih.gov DFT calculations, often using hybrid functionals such as B3LYP, can accurately predict the molecule's three-dimensional geometry, including bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net

The optimized molecular geometry is the foundation for further analysis, including the calculation of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. dntb.gov.ua A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. dntb.gov.ua

The distribution of these orbitals provides clues about the reactive sites within the molecule. For instance, in nucleophilic substitution reactions, electrons are transferred from the HOMO of the nucleophile to the LUMO of the electrophile. youtube.com Mapping these orbitals helps predict how the molecule will interact with other chemical species. nih.gov

Table 1: Representative Frontier Molecular Orbital Data from DFT Calculations for Tetrazole Analogues

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -7.0 to -6.5 | Electron-donating capability |

| LUMO Energy | -1.5 to -1.0 | Electron-accepting capability |

| HOMO-LUMO Gap | 5.5 to 5.0 | Chemical reactivity and stability |

Note: These values are illustrative and based on data for analogous heterocyclic compounds. The exact values for this compound would require specific calculations.

Global reactivity descriptors, such as chemical hardness, softness, and ionization potential, can also be derived from HOMO and LUMO energies, providing further insights into the molecule's reactivity. researchgate.net

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. These methods, such as the composite G4, G4MP2, and CBS-APNO, can provide highly accurate energetic and structural information. dntb.gov.uasuperfri.org While computationally more demanding than DFT, ab initio calculations are valuable for benchmarking results and for situations where high accuracy is paramount. superfri.org For molecules like phthalimide (B116566) conjugates, methods such as B3LYP have been used for structural confirmation. nih.gov These high-level calculations are particularly useful for determining thermodynamic properties like the enthalpy of formation with a high degree of confidence. dntb.gov.ua

Tautomerism and Isomerism of the Tetrazole Moiety

The tetrazole ring in this compound can exist in different tautomeric and isomeric forms. Tautomers are isomers that readily interconvert, typically through the migration of a proton. The position of the proton on the tetrazole ring can significantly influence the molecule's properties, including its stability and how it binds to biological targets.

Quantum chemical calculations are instrumental in studying the relative energies and stabilities of these different forms. nih.gov By calculating the total energy of each tautomer, researchers can predict the most stable form under specific conditions. For example, studies on related tetrazole derivatives investigate the equilibrium between different N-H tautomers. These calculations can also elucidate the energy barriers for the interconversion between these forms. nih.gov The two primary tautomers of a 5-substituted 1H-tetrazole are the 1H- and 2H-tautomers, and their relative stability is a key area of computational investigation.

Conformational Analysis of the Phthalimide-Tetrazole Linkage

The linkage between the phthalimide and tetrazole rings is a single bond, allowing for rotation and giving rise to different conformations. Conformational analysis involves studying the energy of the molecule as a function of the torsion angle around this bond.

By performing a potential energy surface (PES) scan, computational methods can identify the most stable conformations (energy minima) and the transition states for rotation (energy maxima). nih.gov This analysis is crucial for understanding the molecule's flexibility and its preferred shape, which in turn affects its physical properties and biological activity. The steric and electronic interactions between the two ring systems will dictate the most favorable spatial arrangement.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations analyze static structures, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the molecule's conformational space and its dynamic properties. nih.govnih.gov

These simulations can reveal how the molecule flexes, bends, and rotates at a given temperature. By analyzing the trajectory of an MD simulation, researchers can identify the most populated conformations and the transitions between them. nih.gov For molecules intended for biological applications, MD simulations are often used to study the stability of a ligand-protein complex, analyzing metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). nih.gov Such studies have been performed on various phthalimide and tetrazole derivatives to assess their interaction with biological targets. nih.govnih.govnih.gov

Predictive Modeling of Synthetic Outcomes and Selectivity

Computational chemistry is increasingly used to predict the outcomes of chemical reactions, including selectivity and yield. By modeling the reaction mechanism and calculating the activation energies for different pathways, it is possible to predict which products are most likely to form.

For the synthesis of tetrazole derivatives, computational studies can help understand the regioselectivity of reactions. For example, in reactions involving the formation of the tetrazole ring, theoretical models can predict which nitrogen atom is most likely to be involved in bonding. Furthermore, recent advancements in machine learning and large language models for chemistry, such as PRESTO, are being developed to predict reaction conditions, classify reaction types, and aid in reagent selection, which could be applied to the synthesis of this compound. arxiv.org

Chemical Reactivity and Derivatization Strategies for N 1h Tetrazol 5 Yl Phthalimide

Reactions at the Imide Nitrogen Atom

The imide nitrogen atom in the phthalimide (B116566) group is generally stable due to the delocalization of its lone pair of electrons across the two adjacent carbonyl groups. Direct reactions at this nitrogen without cleavage of the imide ring are not common. The primary reactivity involving this site is the cleavage of the nitrogen-carbon bonds, which is discussed in the deprotection section.

However, the phthalimide ring system can be susceptible to nucleophilic attack under certain conditions. For instance, strong bases can promote ring-opening reactions, which can be a competing pathway during derivatization attempts if not carefully controlled. thieme-connect.de

Transformations of the Tetrazole Ring System

The tetrazole ring is a versatile heterocyclic system that can undergo a variety of transformations, making it a key site for derivatization of N-(1H-Tetrazol-5-yl)phthalimide.

The tetrazole ring of this compound contains acidic N-H protons and can be readily N-substituted. Alkylation or arylation can occur at the N-1 or N-2 positions of the tetrazole ring, leading to the formation of regioisomers. The ratio of these isomers is often dependent on the reaction conditions, including the solvent, base, and the nature of the electrophile. For example, alkylation of 5-substituted tetrazoles with ethyl chloroacetate (B1199739) in the presence of potassium carbonate has been shown to yield N-2 substituted products. sci-hub.st The functionalization at these positions is a common strategy to modulate the biological and physicochemical properties of tetrazole-containing compounds. nih.gov

Table 1: Examples of N-Substitution Reactions of Tetrazoles

| Reactant | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 5-Phenyl-2H-tetrazole | Ethyl chloroacetate, K₂CO₃ | Acetone, reflux | Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate | sci-hub.st |

| 5-Aminotetrazole (B145819) | 1-(Chloromethyl)-3,5-dinitro-1H-pyrazol-4-amine, KOH, KI | DMF | 1-((4-Amino-3,5-dinitro-1H-pyrazol-1-yl)methyl)-1H-tetrazol-5-amine | nih.gov |

While the tetrazole ring is generally stable, it can undergo ring-opening or rearrangement reactions under specific, often energetic, conditions such as thermolysis or photolysis. These reactions can lead to the formation of nitriles, cyanamides, or other nitrogen-containing heterocycles. For instance, N-acyl-5-alkyltetrazoles are known to readily rearrange to form 1,3,4-oxadiazoles. nih.gov Although specific examples for this compound are not prevalent in the literature, this reactivity is a known characteristic of the tetrazole class.

Derivatization through Functional Group Interconversion

Functional group interconversion offers another avenue for the derivatization of this compound. The carbonyl groups of the phthalimide moiety can potentially undergo reduction, although this may lead to complex product mixtures or ring-opening. A more synthetically useful transformation is the conversion of the tetrazole ring, which can act as a carboxylic acid bioisostere, into other functional groups. nih.gov For example, the conversion of 5-aminotetrazole into 5-nitrotetrazole has been reported, highlighting the potential for modifying the C5-substituent after deprotection. youtube.com

Cross-Coupling Reactions Involving the Aromatic Rings

The benzene (B151609) ring of the phthalimide moiety in this compound is electron-deficient and not readily susceptible to electrophilic substitution. However, it can be functionalized through cross-coupling reactions if a suitable leaving group, such as a halogen, is introduced onto the ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds in aromatic systems. researchgate.netbeilstein-journals.org While direct cross-coupling on the parent this compound is not documented, halogenated derivatives could serve as substrates for such transformations, enabling the introduction of a wide variety of substituents.

Selective Cleavage Reactions for Phthalimide Group De-protection

A crucial reaction of this compound is the selective cleavage of the phthalimide group to unmask the primary amine, yielding 5-aminotetrazole. chemsrc.com This deprotection is a key step in synthetic sequences where the phthalimide group serves as a protecting group for the amine functionality of 5-aminotetrazole. wikipedia.org

The most common and effective method for phthalimide cleavage is hydrazinolysis, typically using hydrazine (B178648) hydrate (B1144303). thieme-connect.deresearchgate.net This method is generally mild and efficient. Alternative methods for phthalimide deprotection include treatment with sodium borohydride (B1222165) followed by acetic acid, or under basic conditions with reagents like pyrrolidine, although the latter can sometimes lead to ring-opening of the phthalimide. thieme-connect.deorganic-chemistry.org

Table 2: Common Deprotection Methods for Phthalimides

| Method | Reagents | Typical Conditions | Notes | Reference |

|---|---|---|---|---|

| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate (N₂H₄·H₂O) | Ethanol, reflux | Most common and efficient method. | thieme-connect.de |

| Reductive Cleavage | NaBH₄, then Acetic Acid | 2-propanol | A two-stage, one-flask operation. | organic-chemistry.org |

| Aminolysis | Pyrrolidine | THF, room temperature | Can lead to transprotection to an o-pyrrolidinocarbonylbenzamide. | thieme-connect.de |

Applications of N 1h Tetrazol 5 Yl Phthalimide As a Chemical Building Block and Reagent

Role in the Synthesis of Complex Heterocyclic Systems

The primary application of N-(1H-Tetrazol-5-yl)phthalimide in the synthesis of complex heterocyclic systems is as a stable synthon for 5-amino-1H-tetrazole (5-AT). The phthalimide (B116566) group, a well-established protecting group in organic chemistry, masks the reactive primary amine of the tetrazole. organic-chemistry.org This protection is crucial for preventing unwanted side reactions when performing chemical modifications on other parts of a molecule.

The true utility of this compound is realized upon the cleavage of the phthalimide group, which liberates the 5-amino-1H-tetrazole moiety. This deprotection can be achieved through various methods, most commonly via hydrazinolysis or treatment with alkanolamines. google.comorganic-chemistry.org Once deprotected, the resulting 5-aminotetrazole (B145819), with its free amino group and acidic tetrazole ring protons, becomes a versatile nucleophile and building block for constructing more elaborate heterocyclic frameworks. bg.ac.rs For instance, the liberated amine can undergo N-arylation or be used in condensation reactions to form fused heterocyclic systems. bg.ac.rsbeilstein-journals.org

The process allows chemists to introduce the 5-aminotetrazole unit into a molecular structure at a precise step, a strategy that is fundamental in multi-step organic synthesis.

Table 1: Selected Reagents for Phthalimide Cleavage

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Hydrazine (B178648) Hydrate (B1144303) | Solvent (e.g., Ethanol, Methanol), Reflux | google.com |

| Monoethanolamine | 60-100 °C | google.com |

Utilization in Multicomponent Reactions as an Acid Component or Nucleophile

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. nih.gov this compound can be employed as a precursor in MCRs, primarily after its conversion to 5-aminotetrazole.

Once the phthalimide protecting group is removed, the resulting 5-aminotetrazole offers two key reactive sites for MCRs:

Nucleophilic Amine: The primary amino group can act as the amine component in well-known MCRs such as the Ugi or Passerini reactions. The Ugi-azide four-component reaction, for example, is a powerful tool for creating 1,5-disubstituted tetrazoles. researchgate.net

Acidic Tetrazole N-H: The tetrazole ring contains an acidic proton (pKa ≈ 4.9), making it comparable to carboxylic acids. organic-chemistry.org This acidic nature allows it to participate as an acid component or a proton source in certain MCRs, facilitating cyclization or other key bond-forming steps.

By using this compound as a stable source of 5-aminotetrazole, chemists can generate the reactive species in situ for direct use in a subsequent multicomponent reaction, streamlining the synthesis of complex, tetrazole-containing molecules.

Precursor for Advanced Organic Materials

The tetrazole ring is notable for its high nitrogen content and significant positive enthalpy of formation, properties that make tetrazole-based compounds valuable as energetic materials and gas-generating agents. chemicalbook.com 5-Aminotetrazole (5-AT), for which this compound is a stable precursor, is a key component in applications like automotive airbag inflators. nih.gov

The use of this compound provides a method for the controlled incorporation of the highly energetic 5-AT moiety into more complex structures, such as polymers or coordination networks. Research into energetic materials often focuses on creating compounds with a high nitrogen content to ensure rapid decomposition into large volumes of nitrogen gas. chemicalbook.comnist.gov this compound can serve as a building block in the synthesis of novel nitrogen-rich materials, where the phthalimide group can be removed at a late stage to unmask the final energetic component. Furthermore, tetrazole derivatives are investigated for creating nitrogen-rich polymers with predictable thermodynamic properties. organic-chemistry.org

Ligand Design in Coordination Chemistry

In the field of coordination chemistry and materials science, the tetrazole ring is a highly effective and versatile coordinating group, or ligand, for binding to metal ions. chemicalbook.com Upon deprotonation, the resulting tetrazolate anion can coordinate to metal centers through one or more of its four nitrogen atoms, enabling the construction of diverse and stable structures like coordination polymers (CPs) and metal-organic frameworks (MOFs).

This compound serves as a valuable starting material for crafting sophisticated tetrazole-based ligands. The typical synthetic strategy involves:

Using this compound as a stable platform to introduce other functional groups elsewhere in the molecule.

Cleaving the phthalimide protecting group to reveal the 5-amino-1H-tetrazole core.

Chemically modifying the now-free amino group to build the final, often multidentate, ligand.

This approach allows for the synthesis of ligands where the tetrazole unit is precisely positioned to act as a bridging or chelating agent. These ligands are then reacted with metal salts to self-assemble into extended networks with potentially interesting properties, such as luminescence, magnetism, or porosity. bg.ac.rs

Table 2: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| 5-Amino-1H-tetrazole |

| Hydrazine Hydrate |

| Monoethanolamine |

| Sodium Borohydride (B1222165) |

Advanced Analytical Methodologies for Research and Development of N 1h Tetrazol 5 Yl Phthalimide

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone of chemical analysis, providing powerful tools for separating, identifying, and purifying components of a mixture. For a compound like N-(1H-Tetrazol-5-yl)phthalimide, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) play crucial, albeit different, roles.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and isolating this compound from reaction mixtures and potential impurities. The development of a robust HPLC method is a critical step in ensuring accurate and reproducible results.

A specific reverse-phase (RP) HPLC method has been developed for the analysis of this compound. nih.govresearchgate.net This method utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, making it suitable for this type of analysis. nih.gov The mobile phase consists of a simple mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. nih.govresearchgate.net For applications requiring mass spectrometry (MS) compatibility, phosphoric acid is typically replaced with a volatile acid such as formic acid. nih.govresearchgate.net This method is scalable and can be adapted for preparative separation to isolate impurities for structural elucidation. nih.govresearchgate.net

The optimization of such a method involves a systematic approach to achieve the desired separation with good resolution, peak shape, and analysis time. Key parameters that are typically optimized include:

Column Selection: The choice of a stationary phase is critical. For polar compounds like tetrazole derivatives, reverse-phase columns (e.g., C18, C8) are common. The selection of a specific column, such as the Newcrom R1, can provide unique selectivity. nih.govsielc.com

Mobile Phase Composition: The ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase is adjusted to control the retention time of the analyte. A higher percentage of the organic solvent generally leads to shorter retention times for polar compounds in reverse-phase chromatography.

pH of the Mobile Phase: The pH of the aqueous portion of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. The tetrazole moiety has acidic protons, and controlling the pH can ensure consistent ionization states.

Flow Rate and Temperature: These parameters can be adjusted to optimize the efficiency and speed of the separation.

A well-optimized HPLC method is crucial for the accurate determination of purity and for providing reliable data for regulatory submissions.

Table 1: Example HPLC Method Parameters for Tetrazole Compounds

| Parameter | Condition |

| Column | Newcrom R1, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile (MeCN) and water with 0.1% Phosphoric Acid |

| Detection | UV, 215 nm |

| Application | Purity assessment and impurity isolation |

This table is a representative example based on methods for this compound and related tetrazole compounds. nih.govsielc.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound is a polar, non-volatile molecule due to the presence of the phthalimide (B116566) and tetrazole rings with active hydrogen atoms. Therefore, direct analysis by GC is not feasible. To make it amenable to GC analysis, a chemical derivatization step is necessary. weber.hu

Derivatization chemically modifies the analyte to increase its volatility and thermal stability. sigmaaldrich.com For compounds with active hydrogens, such as those found in alcohols, amines, and amides, silylation is a common and effective derivatization technique. researchgate.netresearchgate.net In this process, a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS), replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.comnih.gov

The proposed derivatization of this compound would involve the reaction with a silylating agent to form a volatile TMS derivative. The reaction would target the N-H proton of the tetrazole ring.

Once derivatized, the sample can be injected into the GC-MS system. The GC separates the derivatized analyte from other volatile components of the mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them into a unique pattern. This mass spectrum serves as a "fingerprint" for the compound, allowing for its identification.

Table 2: Hypothetical GC-MS Analysis of Derivatized this compound

| Step | Description | Purpose |

| Derivatization | Reaction with a silylating agent (e.g., BSTFA + 1% TMCS). | To create a volatile trimethylsilyl (TMS) derivative of the analyte. nih.gov |

| GC Separation | Injection of the derivatized sample onto a GC column (e.g., a non-polar or medium-polarity column). | To separate the TMS-derivative from other volatile species. |

| MS Detection | Ionization (e.g., by electron impact) and detection of the resulting fragments. | To identify the compound based on its unique mass spectrum. |

This table outlines a general, hypothetical workflow for the GC-MS analysis of this compound as specific methods are not publicly available.

Quantitative Analysis Techniques in Reaction Monitoring and Yield Determination

The synthesis of this compound involves a chemical reaction that needs to be monitored to determine its progress, endpoint, and ultimately, the yield of the desired product. Quantitative analytical techniques are employed for this purpose, providing real-time or near-real-time information about the concentration of reactants, intermediates, and products.

While HPLC is a primary tool for final purity and yield determination, other spectroscopic techniques can be used for in-process monitoring. Thin-Layer Chromatography (TLC) is a simple and rapid qualitative technique often used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot. nih.gov

For more precise quantitative monitoring, spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy can be powerful. Quantitative NMR (qNMR) allows for the determination of the concentration of different species in a reaction mixture without the need for a calibration curve for each component, provided a known amount of an internal standard is added. rptu.de By taking aliquots from the reaction at different time points and analyzing them by ¹H-NMR, the relative amounts of starting materials and the this compound product can be determined by integrating the characteristic signals of each compound. researchgate.netrsc.org

For example, the disappearance of signals corresponding to the starting materials and the appearance of new signals characteristic of the this compound product can be tracked over time. The yield can be calculated by comparing the integral of a product peak to the integral of the internal standard peak.

Table 3: Representative Techniques for Reaction Monitoring

| Technique | Application | Information Obtained |

| Thin-Layer Chromatography (TLC) | Qualitative monitoring of reaction progress. nih.gov | Presence/absence of starting materials, intermediates, and products. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction aliquots. | Concentration of reactants, intermediates, and products over time; yield determination. researchgate.net |

| Quantitative NMR (qNMR) | Quantitative analysis of reaction mixture with an internal standard. rptu.de | Molar ratios of components, reaction kinetics, and yield determination. |

Thermal Analysis Methods (e.g., TGA, DSC) for Phase Behavior

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about its thermal stability and phase behavior, which is crucial for handling, storage, and processing. universallab.orglabmanager.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. A TGA thermogram plots mass loss against temperature. For this compound, TGA can determine the onset temperature of decomposition. Tetrazole-containing compounds are known for their high nitrogen content and can be energetic, decomposing to release nitrogen gas. capes.gov.br The phthalimide moiety also has a characteristic thermal decomposition profile. nih.gov TGA would reveal the temperature at which the compound begins to lose mass, indicating the start of its decomposition, and the temperature at which the decomposition is complete.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect phase transitions, such as melting, crystallization, and glass transitions. researchgate.nettechnologynetworks.com A DSC thermogram of this compound would show endothermic peaks corresponding to melting and other phase changes, and exothermic peaks corresponding to crystallization or decomposition. For many tetrazole derivatives, the decomposition is an exothermic process that can be observed by DSC. researchgate.netresearchgate.net The information from DSC is complementary to TGA and helps to build a complete picture of the thermal behavior of the compound.

Table 4: Representative Thermal Analysis Data for Tetrazole and Phthalimide Derivatives

| Technique | Observation | Interpretation for this compound (Hypothetical) |

| TGA | Onset of mass loss. | Indicates the beginning of thermal decomposition. For some polyimides, this can be above 500°C. mdpi.com |

| TGA | Total mass loss. | Provides information about the decomposition products (e.g., loss of N₂ from the tetrazole ring). |

| DSC | Endothermic peak. | Corresponds to a phase transition, such as melting. |

| DSC | Exothermic peak. | Can indicate crystallization or, more likely for a tetrazole, a decomposition event. Some energetic tetrazoles show sharp exothermic decomposition peaks. researchgate.net |

This table presents expected observations based on the thermal behavior of related tetrazole and phthalimide compounds, as specific data for this compound is not publicly available. nih.govresearchgate.netmdpi.com

Future Research Directions and Emerging Paradigms for N 1h Tetrazol 5 Yl Phthalimide

Integration into Advanced Functional Materials and Nanotechnology

The distinct properties of the tetrazole and phthalimide (B116566) components suggest that N-(1H-Tetrazol-5-yl)phthalimide could be a valuable building block for novel functional materials. Tetrazole derivatives are known for their high nitrogen content and energetic properties, making them of interest for high-energy density materials (HEDMs). mdpi.combohrium.com Future research could focus on incorporating the this compound scaffold into polymers or metal-organic frameworks (MOFs) to create next-generation energetic materials with tailored sensitivities and performance characteristics.

In the realm of nanotechnology, the use of nanocatalysts for the synthesis of tetrazole derivatives is a burgeoning field. amerigoscientific.com Research into the use of this compound as a ligand to stabilize nanoparticles or as a precursor for the synthesis of nitrogen-rich carbon nanomaterials could open up new avenues. The phthalimide moiety, on the other hand, has been utilized in the synthesis of soluble polysilsesquioxanes, indicating the potential for creating hybrid organic-inorganic materials with unique thermal and optical properties. nih.gov The integration of this compound into such systems could lead to materials with enhanced functionality for applications in coatings, electronics, and catalysis.

Exploration of Novel Synthetic Pathways with Enhanced Sustainability

The development of green and sustainable synthetic methods is a cornerstone of modern chemistry. The current synthesis of this compound likely involves the reaction of 5-aminotetrazole (B145819) with phthalic anhydride (B1165640). Future research should aim to develop more environmentally benign synthetic routes. This could involve the use of nanocatalysts, as has been demonstrated for the synthesis of other 5-substituted 1H-tetrazoles, to improve reaction efficiency and reduce the need for harsh conditions. amerigoscientific.comnih.gov

Exploring one-pot multicomponent reactions (MCRs) represents another promising direction. acs.org MCRs offer a convergent and atom-economical approach to complex molecules, and their application to the synthesis of this compound could significantly enhance sustainability. researchgate.net Furthermore, the use of deep eutectic solvents (DES) as green reaction media has shown promise for the synthesis of tetrazoles and could be investigated for this specific compound. The principles of green chemistry could also be applied to the synthesis of the precursors themselves, such as exploring biocatalytic routes to phthalic anhydride or developing safer methods for the production of 5-aminotetrazole. sciencemadness.org

| Precursor 1 | Precursor 2 | Potential Sustainable Method |

| 5-Aminotetrazole | Phthalic Anhydride | Nanocatalysis, One-pot multicomponent reactions, Deep eutectic solvents |

In-Depth Mechanistic Studies for Complex Transformations

A thorough understanding of the reaction mechanisms governing the formation and potential transformations of this compound is crucial for optimizing its synthesis and exploring its reactivity. The formation of the tetrazole ring from nitriles and azides can proceed through various pathways, including concerted cycloadditions and stepwise mechanisms. acs.orgnih.gov Computational studies using density functional theory (DFT) could be employed to elucidate the precise mechanism of the [3+2] cycloaddition leading to the tetrazole ring in this specific context.

Similarly, the formation of the phthalimide ring from phthalic anhydride and an amine involves a cyclization-dehydration mechanism. researchgate.net Investigating the kinetics and thermodynamics of this process for this compound formation will be critical. Future research could also explore the photochemical transformations of this compound. Tetrazole derivatives are known to undergo a variety of photochemical reactions, leading to the formation of diverse and synthetically useful products. mdpi.com Understanding these pathways could unlock new applications for this compound in photochemistry and materials science.

Development of Targeted Chemical Probes and Tools

The unique structural features of this compound make it an intriguing candidate for the development of chemical probes and tools for biological and environmental applications. The tetrazole moiety is often used as a bioisostere for carboxylic acids, which could allow the molecule to interact with biological targets that recognize carboxylate groups. researchgate.netacs.org The phthalimide group, being relatively hydrophobic, can influence the molecule's ability to cross cell membranes. nih.gov

Future research could focus on modifying the this compound scaffold to create fluorescent probes. For instance, coumarin-fused tetrazoles have been used for the fluorogenic imaging of DNA. nih.govfrontiersin.orgresearchgate.net By analogy, functionalizing the phthalimide or tetrazole ring with fluorophores could lead to novel probes for bioimaging. Furthermore, the ability of the tetrazole ring to chelate metal ions could be exploited to develop sensors for specific metal cations. researchgate.netacs.org

| Potential Application | Rationale |

| Biological Imaging | The tetrazole moiety can be functionalized with fluorophores, and the phthalimide group can aid in cell permeability. |

| Chemical Sensing | The tetrazole ring can act as a metal chelator, enabling the development of sensors for metal ions. |

| Enzyme Inhibition | The tetrazole group can act as a bioisostere for carboxylic acids, potentially inhibiting enzymes that bind carboxylates. acs.org |

Advanced Computational Modeling for Rational Design and Discovery

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and development of new molecules. mdpi.com For this compound, computational methods can be employed in several key areas. Density functional theory (DFT) calculations can be used to predict the molecule's geometric and electronic properties, as well as its reactivity. bohrium.comresearchgate.net This information can guide the design of new synthetic pathways and predict the outcomes of potential reactions.

Molecular docking studies can be used to explore the potential of this compound and its derivatives as inhibitors of biological targets. nih.govnih.govdntb.gov.ua By docking the molecule into the active sites of enzymes or receptors, researchers can predict its binding affinity and mode of interaction, providing a rational basis for the design of new therapeutic agents. Furthermore, computational screening of virtual libraries of this compound derivatives can rapidly identify candidates with desired properties, significantly reducing the time and cost of experimental studies. nih.gov

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Prediction of geometric and electronic properties, reaction mechanisms, and spectroscopic data. |

| Molecular Docking | Identification of potential biological targets and prediction of binding affinities. |

| Molecular Dynamics (MD) Simulations | Investigation of the dynamic behavior and conformational flexibility of the molecule in different environments. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict the biological activity of derivatives based on their structural features. |

Q & A

Q. Key Variables :

| Parameter | Effect on Yield | Optimal Conditions | Source |

|---|---|---|---|

| Temperature | ↑ yield (70→90°C) | 80–100°C | |

| Solvent polarity | Polar aprotic > others | DMF or DMSO | |

| Catalyst | ZnCl₂ improves cycloaddition | 10 mol% ZnCl₂ |

Contradictions in yields (55–85%) between studies highlight the need for rigorous inert atmosphere control and azide stoichiometry optimization .

Basic: How is structural characterization of this compound performed using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies phthalimide protons (δ 7.8–8.2 ppm) and tetrazole NH (δ 10–12 ppm). 2D-NMR (COSY, HSQC) resolves tautomeric ambiguity in the tetrazole ring .

- FT-IR : Peaks at ~1700 cm⁻¹ (phthalimide C=O) and 2500–2600 cm⁻¹ (tetrazole N-H) confirm functional groups .

- X-ray Crystallography : SHELX software refines monoclinic or orthorhombic crystal structures, with hydrogen bonding between tetrazole NH and carbonyl groups critical for lattice stability .

Q. Example Data :

| Technique | Key Signals/Parameters | Interpretation |

|---|---|---|

| ¹H NMR (400 MHz) | δ 7.85 (m, 4H, phthalimide) | Confirms aromatic protons |

| X-ray (SHELXL) | Space group P2₁/c | Monoclinic symmetry |

Advanced: What computational strategies predict the reactivity of this compound in bioisosteric drug design?

Methodological Answer:

- DFT Calculations : Assess tetrazole’s acidity (pKa ~4.9) compared to carboxylic acids (pKa ~2–3), validating its use as a bioisostere. Gaussian09 with B3LYP/6-31G* basis set models H-bonding and charge distribution .

- Molecular Docking : AutoDock Vina simulates binding to angiotensin II receptors (e.g., valsartan analogs), showing tetrazole’s role in mimicking carboxylate interactions .

Case Study : Valsartan derivatives using N-(1H-Tetrazol-5-yl) groups achieve IC₅₀ values < 1 nM via enhanced π-π stacking and H-bonding with Tyr⁴⁵⁶ .

Advanced: How do pH and irradiation affect the stability of this compound?

Methodological Answer:

- Photodegradation : UV irradiation (254 nm) in water generates N-(1H-tetrazol-5-yl)formamide (T(5yl)FA) and 1H-tetrazol-5-amine (5-AT) via radical intermediates. LC-MS tracks degradation products .

- pH Stability : Stable at pH 2–8 (half-life > 24 hrs). Alkaline conditions (pH > 10) hydrolyze phthalimide to phthalamic acid (confirmed by HPLC) .

Q. Degradation Pathways :

| Condition | Major Product | Mechanism |

|---|---|---|

| UV light | T(5yl)FA | Radical cleavage |

| pH 12 | Phthalamic acid | Nucleophilic attack |

Advanced: How are tautomeric equilibria of the tetrazole ring resolved in structural studies?

Methodological Answer:

- Variable Temperature NMR : At −40°C, ¹⁵N NMR distinguishes 1H- vs. 2H-tetrazole tautomers via ¹⁵N shifts (δ 250–300 ppm for N1 vs. N2) .

- X-ray Photoelectron Spectroscopy (XPS) : N1s binding energies at 399.5 eV (pyrrolic N) confirm 1H-tautomer dominance in solid state .

Contradictions : Solution-phase studies (NMR) often report equilibrium mixtures, while crystallography favors 1H-tautomer due to packing effects .

Basic: What are the safety and handling protocols for this compound in lab settings?

Methodological Answer:

- Toxicity : LD₅₀ (rat, oral) > 500 mg/kg; handle with nitrile gloves and fume hood due to irritant properties .

- Storage : Desiccate at −20°C under argon to prevent azide decomposition. Avoid contact with strong oxidizers (risk of explosive N₂ release) .

Advanced: What role does this compound play in coordination chemistry?

Methodological Answer:

- Ligand Design : The tetrazole N-donors coordinate to transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes analyzed by UV-vis (d-d transitions) and cyclic voltammetry. Example: [Cu(L)₂Cl₂] exhibits λₘₐₓ = 650 nm (ε = 1200 M⁻¹cm⁻¹) .

- Applications : Metal-organic frameworks (MOFs) with tetrazole-phthalimide ligands show CO₂ adsorption capacity (~2.5 mmol/g at 1 bar) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.